3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
Description
3-(4-Fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic furocoumarin derivative characterized by a fused furanochromenone core substituted with a 4-fluorophenyl group at position 3 and methyl groups at positions 5 and 7. Its molecular formula is C₂₀H₁₅FO₃ (calculated from structural analogs in ). Furocoumarins are known for their planar aromatic systems, which facilitate interactions with biological targets such as nucleic acids and enzymes .
Properties
Molecular Formula |
C19H13FO3 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5,9-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H13FO3/c1-10-7-17(21)23-19-11(2)18-15(8-14(10)19)16(9-22-18)12-3-5-13(20)6-4-12/h3-9H,1-2H3 |
InChI Key |
LFXVCCOYDMUONX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method involves the condensation of substituted phenols with cinnamic acid derivatives in the presence of polyphosphoric acid, followed by cyclization reactions . Another approach includes the Michael addition of acrylonitrile to phenols, followed by cyclization using trifluoroacetic acid and trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s structure includes:
-
Furochromene core : A fused furan and chromene ring system.
-
Ketone group (C=O) : At the 7-position.
-
Fluorophenyl substituent : Electron-withdrawing 4-fluorophenyl group.
-
Methyl groups : At positions 5 and 9.
These features dictate its reactivity. The fluorophenyl group enhances stability and electronic effects, while the methyl groups contribute to steric hindrance and lipophilicity .
Oxidation
-
Potential pathway : Oxidation of α-hydrogens (if present) using oxidants like KMnO₄.
-
Outcome : Formation of carboxylic acids or other oxidized derivatives.
Reduction
The ketone group can be reduced to an alcohol using reagents such as LiAlH₄.
-
Mechanism : Hydride attack at the carbonyl carbon.
-
Product : 7-hydroxy derivative.
Nucleophilic Addition
The chromene ring may undergo nucleophilic attack, particularly at positions adjacent to electron-deficient regions.
-
Reagents : Grignard reagents, amines, or hydrides.
-
Outcome : Functionalized derivatives (e.g., alkylated or aminated compounds).
Substitution Reactions
While the fluorophenyl group is stable, other positions (e.g., methyl groups) may participate in substitution if activated.
-
Conditions : Acidic/basic media to generate reactive intermediates.
Biological Relevance and Reaction Implications
Studies on related furochromene derivatives (e.g., EMAC10164 series) highlight their potential as prodrugs that hydrolyze to active inhibitors under physiological conditions . While the target compound is a ketone (not an ester), its structural similarity suggests possible bioactivation via:
-
Hydrolytic cleavage : Unlikely for the ketone group.
-
Enzymatic metabolism : Fluorophenyl groups may influence interactions with biological targets (e.g., carbonic anhydrases) .
Comparison with Analogues
| Compound | Key Differences |
|---|---|
| 3-(4-chlorophenyl)-5,9-dimethyl… | Chlorophenyl instead of fluorophenyl |
| 5-butyl-3-(4-fluorophenyl)-… | Butyl group at position 5 |
| 3-(4-methoxyphenyl)-5,9-dimethyl… | Methoxyphenyl group (electron-donating) |
The fluorophenyl group in the target compound enhances lipophilicity and electronic effects compared to chloro or methoxy analogues .
Analytical and Spectroscopic Insights
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit notable anticancer properties. The presence of the fluorine atom enhances the lipophilicity of the molecule, facilitating better cellular uptake and efficacy against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of 3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one on several human cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one | MCF-7 | 8.5 |
| 3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one | PC-3 | 35.0 |
| 3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one | A549 | 0.9 |
| 3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one | Caco-2 | 9.9 |
These results suggest significant cytotoxicity across multiple cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity against various pathogens. The mechanism often involves inhibition of critical enzymes essential for bacterial replication.
In Vitro Antimicrobial Evaluation
The following table summarizes the antimicrobial activity observed for this compound against different pathogens:
| Compound | Pathogen Tested | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| 3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one | E. coli | 0.22 | 31.64 |
| 3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one | S. aureus | 0.35 | 28.50 |
These findings indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Material Science Applications
The unique properties of 3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one also lend it potential applications in material science. Its ability to form stable complexes with metals can be exploited in the development of sensors and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the furochromenone core play crucial roles in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is part of a broader class of furocoumarins modified at positions 3, 5, 6, and 8. Key analogs and their properties are summarized below:
Key Structural-Activity Relationships (SAR)
Chlorine at this position (e.g., CID 1857121 in ) further increases nucleic acid binding but may reduce solubility . Methoxy Groups: Substitution with 4-methoxyphenyl () reduces reactivity, favoring applications requiring selective enzyme inhibition over DNA interaction .
Alkoxy Side Chains :
- Compounds like Psora-4 and PAP-1 () demonstrate that alkoxy chains at position 4 enhance mitochondrial targeting, suggesting the target compound’s lack of such chains may limit this activity .
Biological Activity
3-(4-Fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one, also known by its CAS number 777857-51-9, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antifungal and antiviral activities, and presents relevant data tables and case studies.
The compound has a molecular formula of C22H17FO5 and a molecular weight of approximately 380.366 g/mol. Its physical properties include a density of 1.3 g/cm³ and a boiling point of 604.6 °C at 760 mmHg .
| Property | Value |
|---|---|
| Molecular Formula | C22H17FO5 |
| Molecular Weight | 380.366 g/mol |
| Density | 1.3 g/cm³ |
| Boiling Point | 604.6 °C |
Antifungal Activity
Research indicates that derivatives of furochromenones exhibit significant antifungal activity against various fungal strains. For instance, compounds structurally related to 3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one have shown promising results against Fusarium oxysporum, with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like miconazole .
Case Study: Antifungal Efficacy
In a study examining the antifungal properties of furochromenone derivatives, the compound demonstrated an MIC value of 12.5 µg/mL against Fusarium oxysporum, indicating its potential as an effective antifungal agent . The structure-activity relationship (SAR) analysis suggested that the presence of specific substituents on the aromatic ring enhances biological activity.
Antiviral Activity
The antiviral properties of this compound have also been explored, particularly its activity against HIV-1. In vitro studies revealed that while the compound exhibited moderate activity against HIV-1 enzymes, it showed poor efficacy in cellular models . Molecular docking studies indicated potential binding interactions with HIV reverse transcriptase, suggesting avenues for further research in antiviral applications.
Summary of Biological Activities
The following table summarizes the biological activities reported for 3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one:
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one to achieve high yield and purity?
Methodological Answer:
- Reaction Optimization : Use a stepwise approach, starting with the condensation of substituted coumarins with fluorophenyl precursors. Adjust reaction time, temperature, and catalyst (e.g., Lewis acids like BF₃·Et₂O) to enhance cyclization efficiency.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (acetone/water) to isolate the compound. Monitor purity via HPLC (C18 column, methanol/water mobile phase) .
- Yield Improvement : Pre-activate starting materials (e.g., dry solvents, inert atmosphere) to minimize side reactions. Evidence from similar compounds shows yields up to 94% under controlled conditions .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC experiments. For example, the fluorophenyl group typically shows doublets (δ 7.40–7.90 ppm) in 1H NMR, while carbonyl carbons appear at δ 163–176 ppm in 13C NMR .
- FTIR : Confirm lactone (C=O stretch ~1649 cm⁻¹) and furan ring (C-O-C ~1178 cm⁻¹) functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI-MS for [M+H]+ ion matching calculated mass within 0.005 Da) .
Q. How should researchers design an initial bioactivity screening for this compound against cancer cell lines?
Methodological Answer:
- Cell Lines : Use MCF-7 (breast), A549 (lung), and HEK293 (control) cells.
- Assay Protocol : Perform MTT assays with 48-hour exposure (0–100 μM dose range), triplicate wells, and positive controls (e.g., doxorubicin). Calculate IC50 values using nonlinear regression .
- Data Validation : Include viability curves and statistical analysis (ANOVA with post-hoc Tukey test) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectral data when characterizing substituted furochromenones?
Methodological Answer:
- Advanced NMR Techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals. For example, NOE correlations can distinguish between methyl groups at C5 and C9 positions .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals (slow evaporation from DCM/hexane) and analyzing diffraction data. Compare bond angles/torsions with computational models (e.g., DFT-optimized structures) .
- Contradiction Analysis : Cross-validate with literature on analogous compounds (e.g., 7-hydroxy-4-phenylcoumarin derivatives) to identify systematic shifts in chemical environments .
Q. What methodological approaches are recommended for studying the environmental fate of this compound in aquatic systems?
Methodological Answer:
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C. Monitor degradation via LC-MS/MS (Q-TOF) to identify hydrolysis products (e.g., ring-opened dicarboxylic acids) .
- Photolysis Experiments : Expose aqueous solutions to UV light (λ = 254 nm) and quantify degradation kinetics. Use actinometry to calibrate light intensity .
- Ecotoxicity Assessment : Test Daphnia magna survival rates (OECD 202 guidelines) to evaluate acute toxicity of degradation byproducts .
Q. How can computational methods elucidate the structure-activity relationship (SAR) of fluorophenyl substituents in furochromenones?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., topoisomerase II). Compare binding affinities of fluorophenyl vs. chlorophenyl analogs .
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .
- QSAR Modeling : Train models using descriptors (e.g., logP, polar surface area) from existing bioactivity data. Validate with leave-one-out cross-validation (R² > 0.7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
